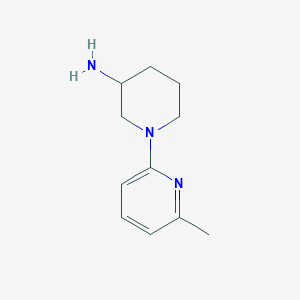

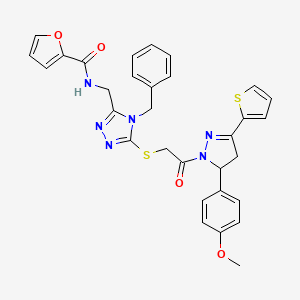

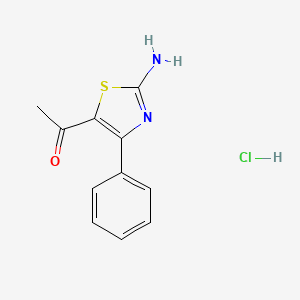

ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate is a complex organic compound. It belongs to the class of compounds known as pyrazoles, which are nitrogen-containing heterocycles . Pyrazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs), which are recommended for the synthesis of complex molecules . These reactions often involve the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The use of catalysts like alumina–silica-supported MnO2 has been reported for the synthesis of similar compounds .Chemical Reactions Analysis

The chemical reactivity of such compounds is often associated with the nitrogen atoms in the pyrazole ring, which can act as nucleophiles . This allows them to participate in a variety of chemical reactions, leading to the formation of a wide range of heterocyclic compounds .科学的研究の応用

Corrosion Inhibition

Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate derivatives have been studied for their potential as corrosion inhibitors. For instance, compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have shown high efficiency in inhibiting corrosion on mild steel, especially in industrial pickling processes. These compounds form an adsorbed film on the metal surface, protecting it from corrosive environments. Research indicates that these inhibitors adhere to the Langmuir adsorption isotherm, with their effectiveness confirmed through various techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (Dohare et al., 2017).

Catalytic Applications

Certain derivatives of ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate have been utilized in green chemistry for catalyzing synthesis reactions. For example, isonicotinic acid has been employed as a dual and biological organocatalyst in the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This method offers a green, simple, and efficient approach for preparing such compounds through a one-pot four-component condensation reaction, highlighting the compound's role in facilitating environmentally friendly chemical processes (Zolfigol et al., 2013).

Synthesis of Novel Compounds

Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of a wide array of novel compounds. For instance, its derivatives have been used in the synthesis of new pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, showcasing their potential as anti-tumor agents. These processes involve various condensation reactions, demonstrating the compound's versatility in creating novel pharmacologically active molecules (Nassar et al., 2015).

将来の方向性

The future research directions could involve further exploration of the biological activities of ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate and similar compounds. This could include in-depth studies on their mechanisms of action, potential therapeutic applications, and the development of more efficient synthesis methods. Additionally, the design of new chemical entities based on the pyrazole core could be a promising direction for the discovery of new drug candidates .

特性

IUPAC Name |

ethyl 5-amino-1-(4-ethoxyphenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-3-19-11-7-5-10(6-8-11)17-13(15)12(9-16-17)14(18)20-4-2/h5-9H,3-4,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOYXLBODVTBTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

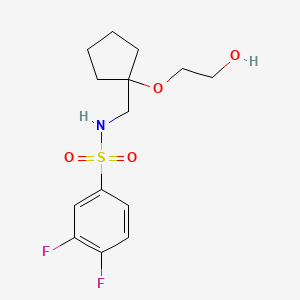

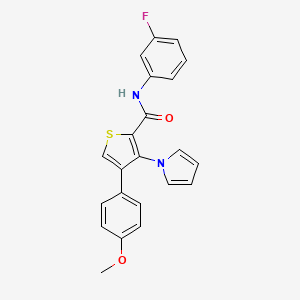

![3-(4-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2965744.png)

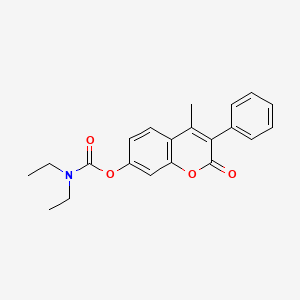

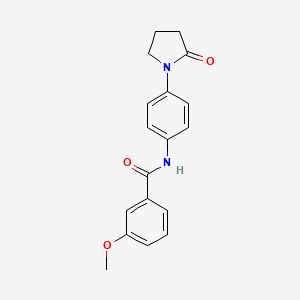

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2965745.png)

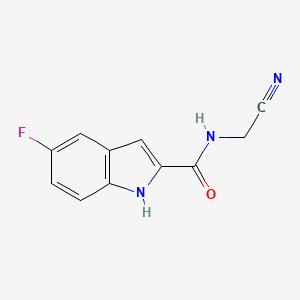

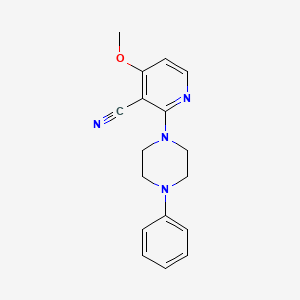

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2965755.png)